molecular formula C17H21N5O B11194994 4-amino-N-benzyl-2-(piperidin-1-yl)pyrimidine-5-carboxamide

4-amino-N-benzyl-2-(piperidin-1-yl)pyrimidine-5-carboxamide

Cat. No.: B11194994
M. Wt: 311.4 g/mol
InChI Key: YVQQZPBORAHEQK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-benzyl-2-(piperidin-1-yl)pyrimidine-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimization of reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-benzyl-2-(piperidin-1-yl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups .

Scientific Research Applications

4-amino-N-benzyl-2-(piperidin-1-yl)pyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-benzyl-2-(piperidin-1-yl)pyrimidine-5-carboxamide involves the inhibition of protein kinase B (PKB or Akt). The compound binds to the ATP-binding site of PKB, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts cellular signaling pathways involved in cell proliferation, survival, and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-benzyl-2-(piperidin-1-yl)pyrimidine-5-carboxamide is unique due to its specific structural features that confer high selectivity and potency as a PKB inhibitor. Its benzyl and piperidine moieties contribute to its binding affinity and pharmacological profile .

Properties

Molecular Formula

C17H21N5O

Molecular Weight

311.4 g/mol

IUPAC Name

4-amino-N-benzyl-2-piperidin-1-ylpyrimidine-5-carboxamide

InChI

InChI=1S/C17H21N5O/c18-15-14(16(23)19-11-13-7-3-1-4-8-13)12-20-17(21-15)22-9-5-2-6-10-22/h1,3-4,7-8,12H,2,5-6,9-11H2,(H,19,23)(H2,18,20,21)

InChI Key

YVQQZPBORAHEQK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C(C(=N2)N)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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